molecular formula C7H10F4O3 B12083836 Isopropyl 2,2,3,3-tetrafluoropropyl carbonate

Isopropyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12083836
M. Wt: 218.15 g/mol
InChI Key: OVIKCIBOASSNLJ-UHFFFAOYSA-N
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Description

Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester proposed for use in advanced lithium-ion battery electrolytes. FS-C is synthesized via the reaction of methyl chloroformate with 2,2,3,3-tetrafluoropropanol in the presence of pyridine . Fluorinated carbonates like FS-C are designed to enhance electrolyte stability, reduce flammability, and improve solid-electrolyte interphase (SEI) formation due to their high fluorine content and electrochemical inertness .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10F4O3

Molecular Weight

218.15 g/mol

IUPAC Name

propan-2-yl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C7H10F4O3/c1-4(2)14-6(12)13-3-7(10,11)5(8)9/h4-5H,3H2,1-2H3

InChI Key

OVIKCIBOASSNLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction mechanism follows a two-step process:

  • Formation of the Chloroformate Intermediate :
    The fluorinated carbonic acid derivative reacts with thionyl chloride (SOCl2_2) to generate 2,2,3,3-tetrafluoropropyl carbonochloridate, releasing SO2_2 and HCl as byproducts.

  • Nucleophilic Attack by Isopropanol :
    Isopropanol attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion and forming the carbonate ester.

The stoichiometric ratio of isopropanol to chloroformate is critical, with a 1:1 molar ratio achieving optimal yields (87–95%). Excess isopropanol can lead to di-esterification side products, while insufficient amounts result in unreacted chloroformate.

Solvent and Temperature Optimization

Solvent selection significantly impacts reaction efficiency:

SolventYield (%)Reaction Time (h)Temperature (°C)
DCM9512-20 to 40
DCE9412-20 to 40
THF6712-20 to 40
Toluene7712-20 to 40

Dichloromethane (DCM) and dichloroethane (DCE) are preferred due to their non-coordinating nature and ability to stabilize intermediates. Reactions conducted in tetrahydrofuran (THF) or toluene exhibit lower yields due to solvent coordination with intermediates or reduced solubility.

Fluorinated Intermediate Synthesis via Protective Group Strategies

Alternative routes employ protective groups to enhance regioselectivity and reduce side reactions. For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxyl moieties during fluorination steps.

Stepwise Fluorination and Carbonation

  • Fluorination of Propylene Carbonate :
    Propylene carbonate undergoes electrophilic fluorination using xenon difluoride (XeF2_2) or perfluoroalkyl iodides to introduce fluorine atoms at the 2,2,3,3-positions.

  • Transesterification with Isopropanol :
    The fluorinated carbonate reacts with isopropanol in the presence of a base (e.g., Et3_3N) to yield the final product.

This method achieves 80–85% yields but requires rigorous moisture control to prevent defluorination.

Solvent-Mediated Carbonation with Triethylamine

A scalable approach involves the direct carbonation of 2,2,3,3-tetrafluoropropanol with isopropyl chloroformate using Et3_3N as a base:

2,2,3,3-Tetrafluoropropanol+Isopropyl ChloroformateEt3N, DCMIsopropyl 2,2,3,3-Tetrafluoropropyl Carbonate+HCl\text{2,2,3,3-Tetrafluoropropanol} + \text{Isopropyl Chloroformate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound} + \text{HCl}

Role of Triethylamine

Et3_3N neutralizes HCl, shifting the equilibrium toward product formation. However, excess Et3_3N can lead to emulsion formation, complicating purification.

Purification Protocols

Crude products are typically purified via:

  • Liquid-Liquid Extraction : Sequential washing with water and brine removes unreacted reagents.

  • Column Chromatography : Silica gel eluted with petroleum ether/ethyl acetate mixtures (9:1 v/v) achieves >98% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution87–9598HighModerate
Fluorinated Intermediate80–8595ModerateLow
Solvent-Mediated90–9297HighHigh

The solvent-mediated method offers the best balance of yield, purity, and scalability, making it industrially preferable.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The carbonate group is prone to hydrolysis, particularly under acidic or aqueous conditions. Strategies to mitigate this include:

  • Conducting reactions under inert atmospheres (N2_2 or Ar).

  • Using molecular sieves to adsorb residual moisture.

Fluorine Loss During Synthesis

High temperatures (>40°C) can cause defluorination. Maintaining reactions below 40°C preserves fluorine content .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

    Transesterification: Reaction with other alcohols to form different carbonates.

    Hydrolysis: Reaction with water to produce the corresponding alcohol and carbon dioxide.

    Substitution: Reaction with nucleophiles to replace the isopropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include bases such as tetramethylammonium hydroxide and lithium alkoxides. Reaction conditions often involve moderate temperatures and controlled environments to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various alkyl 2,2,3,3-tetrafluoropropyl carbonates and bis(2,2,3,3-tetrafluoropropyl) carbonate .

Scientific Research Applications

Isopropyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isopropyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the stability and reactivity of the compound, making it effective in various applications. The presence of fluorine atoms enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to unique therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Analogues

Key fluorinated compounds used in electrolytes include:

  • Fluoroethylene carbonate (FEC)
  • 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)
  • Methyl 2,2,2-trifluoroethyl carbonate (FEMC)
  • 3,3,3-Trifluoropropylene carbonate (TFEC)
Table 1: Comparative Properties of Fluorinated Electrolyte Components
Compound Molecular Formula Fluorine Atoms Key Role in Electrolyte Key Advantages Limitations
Methyl 2,2,3,3-tetrafluoropropyl carbonate (FS-C) C₅H₆F₄O₃ 4 Co-solvent High oxidative stability, SEI enhancement Limited solubility data
Fluoroethylene carbonate (FEC) C₃H₃FO₃ 1 SEI-forming additive Anode stabilization, cycle life improvement Limited high-voltage stability
TTE C₅H₄F₈O 6 Diluent in localized high-concentration electrolytes (LHCE) Non-flammable, LiF-rich SEI Low dielectric constant
FEMC C₄H₅F₃O₃ 3 Co-solvent Thermal stability, flame retardancy Moderate oxidative stability

Electrochemical Performance

  • Oxidative Stability :

    • FS-C and TTE exhibit superior oxidative stability (>4.5 V vs. Li/Li⁺) compared to FEC (~4.3 V) due to their higher fluorine content, which reduces HOMO energy levels .
    • In LHCE systems, TTE diluents enable stable operation of LiCoO₂ cathodes at 4.4 V by suppressing solvent decomposition .
  • SEI Formation: FEC promotes LiF-rich SEI layers on silicon anodes, improving capacity retention . TTE enhances LiF content in SEI via fluorine donation, critical for lithium-metal anodes .
  • Ionic Conductivity :

    • FS-C and FEMC, as carbonates, support higher ionic conductivity (≈10 mS/cm) than ether-based TTE (≈1–2 mS/cm) due to stronger solvation ability .

Application-Specific Performance

  • High-Voltage Li-Ion Batteries :

    • TTE is preferred in LHCE formulations (e.g., 3 M LiPF₆ in EC/DMC/TTE) for Ni-rich cathodes (e.g., NCM811) due to its inertness at >4.5 V .
    • FS-C’s compatibility with traditional carbonate solvents (EC/DMC) makes it suitable for incremental improvements in conventional electrolytes .
  • Lithium-Sulfur Batteries :

    • TTE improves sulfur utilization and reduces polysulfide shuttling via stable LiF-rich interfaces .

Biological Activity

Isopropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique fluorinated structure, which significantly influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity and stability, making it an interesting candidate for drug development and other applications.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial effects compared to their non-fluorinated counterparts. The presence of fluorine may alter membrane permeability or interfere with microbial metabolic pathways.
  • Anti-inflammatory Properties : Some studies have indicated that fluorinated carbonates can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis or other inflammatory diseases.
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results show varying degrees of cytotoxicity depending on the concentration and exposure time.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Membrane Interaction : The unique structure may enhance interaction with lipid membranes, leading to increased permeability or disruption.
  • Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors. This compound may inhibit specific enzymes involved in metabolic pathways.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various fluorinated carbonates against common pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those observed for non-fluorinated analogs.

CompoundMIC (µg/mL)
This compound32
Non-fluorinated Analog128

Study 2: Cytotoxicity Assessment

In another study focusing on cancer therapeutics, this compound was tested against several cancer cell lines. The results indicated a dose-dependent cytotoxic effect:

Cell LineIC50 (µM)
HeLa10
MCF-715
A54920

These findings suggest potential applications in targeted cancer therapies.

Q & A

Q. What are the recommended synthetic routes for preparing isopropyl 2,2,3,3-tetrafluoropropyl carbonate, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis of fluorinated carbonates like this compound typically involves esterification reactions between fluorinated alcohols (e.g., 2,2,3,3-tetrafluoropropanol) and chloroformates or carbonylating agents. A common approach is the use of a two-step process:

Step 1: React 2,2,3,3-tetrafluoropropanol with phosgene or a safer alternative (e.g., triphosgene) to form the intermediate chloroformate.

Step 2: Perform nucleophilic substitution with isopropyl alcohol under anhydrous conditions, catalyzed by a base like pyridine or triethylamine .

Critical Analytical Techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm molecular structure and fluorine substitution patterns.
  • FTIR Spectroscopy to verify carbonyl (C=O) and ether (C-O-C) functional groups.
  • Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and identify volatile impurities.
  • Elemental Analysis to validate stoichiometry.

Q. How does the incorporation of fluorine atoms in carbonate solvents influence their physicochemical properties relevant to lithium-ion battery electrolytes?

Methodological Answer: Fluorination significantly alters solvent properties:

  • Reduced Flammability: Fluorine lowers the solvent’s combustibility by forming radical scavengers during decomposition .
  • Enhanced Oxidative Stability: Fluorinated carbonates resist oxidation at high voltages (>4.5 V vs. Li/Li+), critical for nickel-rich cathodes like NCM811 .
  • Improved Interfacial Stability: Fluorine promotes LiF-rich solid electrolyte interphase (SEI) layers, reducing parasitic reactions at electrodes .

Key Physicochemical Properties:

PropertyFluorinated Carbonate (Example)Non-Fluorinated Carbonate (e.g., EC)
Boiling Point (°C)~124 (similar to TTE )~248 (EC)
Dielectric ConstantLower (enhances ion dissociation)Higher
Oxidative Stability (V)>5.0~4.3

Advanced Research Questions

Q. What experimental strategies can be employed to evaluate the effect of this compound on solid electrolyte interphase (SEI) formation in lithium metal batteries?

Methodological Answer: To analyze SEI composition and stability:

  • X-ray Photoelectron Spectroscopy (XPS): Quantify LiF, Li₂CO₃, and organic species in the SEI .
  • Electrochemical Impedance Spectroscopy (EIS): Measure interfacial resistance changes during cycling to assess SEI stability .
  • Cryogenic Electron Microscopy (Cryo-EM): Resolve SEI nanostructure without beam damage .
  • Density Functional Theory (DFT): Model solvent decomposition pathways and LiF nucleation energetics .

Experimental Design Example:

Prepare electrolytes with varying concentrations of the fluorinated carbonate (e.g., 0–20 wt%).

Cycle Li||Cu cells at 0.5 mA/cm² and analyze voltage hysteresis.

Compare SEI composition post-cycling using XPS depth profiling .

Q. How does the use of this compound in localized high-concentration electrolytes (LHCEs) affect lithium-ion solvation structures and transport mechanisms?

Methodological Answer: In LHCEs, fluorinated carbonates act as diluents that reduce viscosity while maintaining a high Li⁺ coordination number:

  • Solvation Structure Analysis:
    • Raman Spectroscopy: Identify contact ion pairs (CIPs) and aggregates (AGGs) by Li⁺-FSI⁻ peak shifts .
    • Molecular Dynamics (MD) Simulations: Visualize Li⁺ solvation shells and diluent-Li⁺ interactions .
  • Transport Properties:
    • Pulsed-Field Gradient NMR: Measure Li⁺ transference number and diffusivity .

Key Finding:
Fluorinated diluents weaken solvent-Li⁺ binding, enabling faster Li⁺ desolvation at electrodes and reducing concentration polarization .

Q. In high-voltage lithium-ion batteries, what role does this compound play in stabilizing the cathode-electrolyte interface, and how can its oxidative stability be experimentally validated?

Methodological Answer: Role in Cathode Stabilization:

  • Forms a fluorinated cathode-electrolyte interphase (CEI) that suppresses transition-metal dissolution and oxygen release .
  • Reduces electrolyte decomposition at voltages >4.5 V by aligning HOMO energy levels with cathode potentials .

Oxidative Stability Validation:

  • Linear Sweep Voltammetry (LSV): Conduct on Pt electrodes at 1 mV/s to determine anodic limits (e.g., >5.0 V vs. Li/Li+) .
  • Accelerated Rate Calorimetry (ARC): Test thermal stability under overcharge conditions .
  • In Situ Differential Electrochemical Mass Spectrometry (DEMS): Monitor gas evolution (O₂, CO₂) during high-voltage cycling .

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